6-Bromo-4-iodo-1H-indazole
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Overview
Description
6-Bromo-4-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The presence of both bromine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Indazole-containing compounds have been known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives can interact with their targets and cause changes that lead to their medicinal effects .
Biochemical Pathways
It is known that indazole derivatives can affect various biochemical pathways, leading to their downstream effects .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
It is known that indazole derivatives can have various effects at the molecular and cellular level, contributing to their medicinal properties .
Action Environment
It is known that environmental factors can influence the action of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method is the sequential bromination and iodination of 1H-indazole. The process begins with the bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The brominated intermediate is then subjected to iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications.
Scientific Research Applications
6-Bromo-4-iodo-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for other indazole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and as a reagent in chemical manufacturing processes.
Comparison with Similar Compounds
6-Bromo-1H-indazole: Lacks the iodine atom, making it less versatile in certain synthetic applications.
4-Iodo-1H-indazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-4-chloro-1H-indazole: Substitution of iodine with chlorine can alter the compound’s properties and applications.
Uniqueness: 6-Bromo-4-iodo-1H-indazole is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and functionalization options. This dual halogenation enhances its utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry.
Properties
IUPAC Name |
6-bromo-4-iodo-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEAVIHSGOANQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646187 |
Source
|
Record name | 6-Bromo-4-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-41-5 |
Source
|
Record name | 6-Bromo-4-iodo-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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